molecular formula C10H11FN2O B2415191 2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile CAS No. 1018280-78-8

2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile

Cat. No. B2415191
CAS RN: 1018280-78-8
M. Wt: 194.209
InChI Key: VMGQMKWUDGDHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile, also known as FPEA, is a chemical compound that has been extensively studied in the scientific community. It is a nitrile derivative that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Spectroscopic and Theoretical Studies

A fluorinated α-aminonitrile compound, closely related to 2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile, has been synthesized and characterized in depth. This compound's crystal structure, vibrational, and NMR analyses have been extensively studied, providing valuable insights into its molecular geometry and reactivity. Theoretical calculations and molecular docking studies into indoleamine 2,3-dioxygenase enzyme have further enhanced the understanding of this molecule's properties and potential biochemical interactions (Brahmachari et al., 2015).

Enantioselective Sensing

The derivative has been utilized in the development of a chiral fluorosensor, designed for enantioselective sensing of various chiral carboxylic acids. This includes amino acids, arylalkanoic acids, and other subtypes, demonstrating the compound's potential in stereoselective chemical sensing (Mei & Wolf, 2004).

Electrochemical and Copolymerization Studies

Electrochemical studies and copolymerization with other molecules like 3-(4-fluorophenyl)thiophene and 3,4-ethylenedioxythiophene have shown that the resulting copolymers possess advantageous properties such as high conductivity and excellent ambient stability. This suggests potential applications in materials science, particularly in the development of conductive materials and coatings (Wei et al., 2006).

Green Chemistry and Novel Synthesis

The compound has also been highlighted in the context of green chemistry, where it has facilitated the synthesis of novel derivatives through environmentally friendly and efficient methods. This includes the synthesis of 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives, showcasing the compound's role in promoting sustainable chemical practices (Govindaraju et al., 2016).

Fluorescent Switching and Signaling

Further applications include its use in the development of a tristable fluorescent switch, highlighting the compound's potential in creating sophisticated molecular devices that could be used in data storage or molecular computing (Ferreira, Remón, & Pischel, 2009).

properties

IUPAC Name

2-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-3-1-8(2-4-9)10(7-12)13-5-6-14/h1-4,10,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGQMKWUDGDHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)NCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.